molecular formula C11H9NO3 B1395444 3-Acetyl-4-hydroxy-2-quinolone CAS No. 26138-64-7

3-Acetyl-4-hydroxy-2-quinolone

Cat. No. B1395444
CAS No.: 26138-64-7
M. Wt: 203.19 g/mol
InChI Key: UTOJPZBVJLHYGO-UHFFFAOYSA-N
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Patent
US06861419B2

Procedure details

2-(3-Oxo-butanoylamino)-benzoic acid methyl ester (383 mg, 1.63 mmol) was combined with diethyl ether (10 mL) and methanol (5 mL) and the mixture was stirred rapidly while a solution of sodium methoxide (25% solution, 1.63 mmol, 0.45 mL) in methanol (3 mL) was added over 10 minutes. The reaction then was heated at 40° C. overnight. Progress of the reaction was monitored by TLC (silica gel, hexane:EtOAc:CH2Cl2:acetone (3:3:3:1)) and analytical HPLC and upon its completion the mixture was acidified with 1 N sulfuric acid to form a solid. The solid was collected by filtration and then crystallized from hot acetic acid/acetonitrile/water to provide 3-acetyl-4-hydroxy-1H-quinolin-2-one (250 mg, 76%) as small colorless prisms, mp 258-262° C. (dec) (lit., 259° C.). LCMS MH+ 204.2.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][C:11](=[O:16])[CH2:12][C:13](=[O:15])[CH3:14].C(OCC)C.C[O-].[Na+].S(=O)(=O)(O)O>CO.CCCCCC.CCOC(C)=O.C(Cl)Cl.CC(C)=O>[C:13]([C:12]1[C:11](=[O:16])[NH:10][C:5]2[C:4]([C:3]=1[OH:17])=[CH:9][CH:8]=[CH:7][CH:6]=2)(=[O:15])[CH3:14] |f:2.3,6.7.8.9|

Inputs

Step One
Name
Quantity
383 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)NC(CC(C)=O)=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
sodium methoxide
Quantity
0.45 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Six
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.CCOC(=O)C.C(Cl)Cl.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from hot acetic acid/acetonitrile/water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(NC2=CC=CC=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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